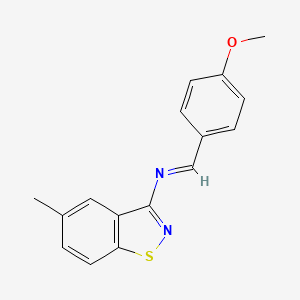

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃) displays distinct signals:

- δ 3.85 (s, 3H) : Methoxy protons

- δ 7.02–8.21 (m, 7H) : Aromatic protons (benzothiazole and phenyl rings)

- δ 8.72 (s, 1H) : Imine proton (CH=N)

¹³C NMR confirms the structure with peaks at:

Infrared (IR) and Raman Spectroscopy

IR spectroscopy identifies key functional groups:

- 1625 cm⁻¹ : C=N stretch (methanimine)

- 1254 cm⁻¹ : C-O-C asymmetric stretch (methoxy)

- 690 cm⁻¹ : C-S-C bending (benzothiazole)

Raman spectra highlight ring vibrations:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 282.4 (C₁₆H₁₄N₂OS⁺). Key fragments include:

Table 3: Major Mass Spectral Fragments

| m/z | Fragment Formula | Origin |

|---|---|---|

| 282.4 | C₁₆H₁₄N₂OS⁺ | Molecular ion |

| 135.1 | C₈H₇O⁺ | 4-Methoxyphenyl |

| 121.1 | C₇H₅S⁺ | Benzothiazole core |

Computational Molecular Modeling

Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-311++G(d,p)) optimize the geometry, yielding a HOMO-LUMO gap of 4.1 eV . The HOMO localizes on the benzothiazole ring, while the LUMO resides on the methanimine linkage, suggesting charge-transfer potential.

Properties

CAS No. |

647026-41-3 |

|---|---|

Molecular Formula |

C16H14N2OS |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine |

InChI |

InChI=1S/C16H14N2OS/c1-11-3-8-15-14(9-11)16(18-20-15)17-10-12-4-6-13(19-2)7-5-12/h3-10H,1-2H3 |

InChI Key |

FLTDJJZNXSXWDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2N=CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine typically involves the condensation reaction between an aldehyde or ketone and an amine. For this compound, the starting materials could be 4-methoxybenzaldehyde and 5-methyl-1,2-benzothiazol-3-amine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would produce amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine derivatives as inhibitors of viral infections, particularly against coronaviruses. A related compound, 1-phenyl-N-(benzothiazol-2-yl)methanimine, showed promising inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV) with a 50% inhibition concentration (IC50) value as low as 0.09 μM . This suggests that similar derivatives may possess comparable antiviral properties.

Antibacterial Properties

The compound's structure indicates potential antibacterial activity. Research on derivatives of benzothiazole has demonstrated varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, fluorinated imines derived from benzothiazole exhibited strong antibacterial activities against clinical strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Viral Target | IC50 (μM) | Reference |

|---|---|---|---|

| 1-Phenyl-N-(benzothiazol-2-yl)methanimine | MERS-CoV | 0.09 | |

| 4f Derivative | MERS-CoV | 0.09 |

Table 2: Antibacterial Activity of Benzothiazole Derivatives

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Benzimidazole :

- Target Compound : Benzothiazole core with sulfur and nitrogen atoms.

- Analog () : Benzimidazole derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide).

- Key Differences : Benzimidazoles have two nitrogen atoms in the fused ring, enhancing hydrogen-bonding capacity compared to benzothiazoles. This difference may alter solubility and biological activity, as benzimidazoles are often associated with antimicrobial properties .

- Imidazole Derivatives (): Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit a non-fused imidazole ring. The reduced aromaticity compared to benzothiazoles may decrease thermal stability but increase conformational flexibility .

Substituent Effects

- 4-Methoxyphenyl vs. Halophenyl (): The target’s methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the imine bond. Crystal Packing: Halophenyl derivatives rely on C–H⋯X (X = Cl, Br) interactions, whereas the methoxy group in the target compound may engage in weaker C–H⋯O hydrogen bonds, altering packing efficiency .

Physicochemical and Bioactive Properties

Table 1: Comparative Properties of Selected Methanimine Derivatives

*Estimated via Crippen’s method (cf. : morpholino analog logP = 1.687; benzothiazole likely higher due to aromaticity) .

Molecular Flexibility and Bioavailability

- The target compound has only one rotatable bond (imine C=N), aligning with Veber’s rule for optimal oral bioavailability (≤10 rotatable bonds, polar surface area ≤140 Ų) . Analogs with aliphatic chains () have higher rotatable counts, reducing permeation rates.

Crystallographic and Stability Insights

- Crystal Packing (): Halophenyl analogs exhibit Z’=2 (two independent molecules per asymmetric unit) with dihedral angles ~56° between aromatic planes.

- Thermal Stability : Benzothiazoles generally exhibit higher thermal stability than imidazoles due to extended conjugation and sulfur’s electronegativity .

Biological Activity

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H14N2OS

- Molecular Weight : 282.4 g/mol

- CAS No. : 647026-41-3

- IUPAC Name : 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine

- Canonical SMILES : CC1=CC2=C(C=C1)SN=C2N=CC3=CC=C(C=C3)OC

Anticancer Properties

Recent studies have indicated that 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine exhibits promising anticancer activity. The compound has been shown to exert cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer).

In vitro assays revealed that the compound's mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The IC50 values for the compound against these cell lines were reported to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | ROS generation |

| KB-V1 | 14 | Apoptosis induction |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). It was found to inhibit HCV replication effectively, showcasing its potential as a therapeutic agent for viral infections. The inhibition mechanism appears to involve interference with viral protein synthesis and replication processes.

The biological activity of this compound can be attributed to several key mechanisms:

- ROS Generation : The compound induces oxidative stress in cancer cells, which leads to cell death.

- Enzyme Inhibition : It acts as an uncompetitive inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Binding Affinity : The methoxy and benzothiazole groups enhance binding affinity to target proteins, facilitating increased biological activity.

Study on Anticancer Activity

A recent study focused on the synthesis and characterization of derivatives of this compound, highlighting its anticancer properties. The derivatives exhibited varying levels of cytotoxicity against different cancer cell lines, with some showing enhanced activity compared to the parent compound.

Antiviral Efficacy Assessment

Another significant study assessed the antiviral efficacy of the compound against HCV. The results demonstrated a substantial reduction in viral load in treated cell cultures compared to controls, suggesting that further development could lead to effective antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.